Potassium lauryl sulfate
Overview
Description
Potassium lauryl sulfate, also known as potassium dodecyl sulfate, is an anionic surfactant commonly used in various cleaning and personal care products. It is similar to sodium lauryl sulfate but contains a potassium ion, which enhances its cleansing properties. This compound is known for its ability to lower the surface tension of water, making it an effective detergent and emulsifier .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium lauryl sulfate is typically synthesized through the sulfation of lauryl alcohol (dodecanol) followed by neutralization with potassium hydroxide. The general reaction can be summarized as follows:
- Lauryl alcohol reacts with sulfur trioxide to form lauryl sulfate.
Sulfation: C12H25OH+SO3→C12H25OSO3H
The lauryl sulfate is then neutralized with potassium hydroxide to produce this compound.Neutralization: C12H25OSO3H+KOH→C12H25OSO3K+H2O
Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes where lauryl alcohol is first sulfated using sulfur trioxide gas in a falling film reactor. The resulting lauryl sulfate is then neutralized with a potassium hydroxide solution in a continuous stirred-tank reactor. The product is then purified and dried to obtain the final compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It is less commonly involved in reduction reactions due to its stable sulfate group.
Substitution: The sulfate group can be substituted in reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the lauryl chain.
Substitution: Products where the sulfate group is replaced by other functional groups.
Scientific Research Applications
Potassium lauryl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes to enhance solubility and emulsification.
Biology: Employed in cell lysis buffers to disrupt cell membranes and release cellular contents.
Medicine: Utilized in formulations for topical medications and as an excipient in pharmaceutical preparations.
Industry: Widely used in the formulation of detergents, shampoos, and other personal care products due to its effective cleansing properties
Mechanism of Action
Potassium lauryl sulfate exerts its effects primarily through its surfactant properties. As an amphiphilic molecule, it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts. This allows it to align at the interface between water and oils, reducing surface tension and enabling the formation of micelles. These micelles trap and emulsify oils and dirt, allowing them to be washed away. Additionally, this compound can disrupt cell membranes, leading to cell lysis .
Comparison with Similar Compounds
Sodium lauryl sulfate: Similar in structure but contains a sodium ion instead of potassium. It is widely used in personal care products but can be more irritating to the skin.
Ammonium lauryl sulfate: Contains an ammonium ion and is used in similar applications but is considered milder than sodium lauryl sulfate.
Sodium lauroyl sarcosinate: A milder surfactant derived from sarcosine, often used in products for sensitive skin.
Uniqueness: Potassium lauryl sulfate is unique due to the presence of the potassium ion, which enhances its cleansing action compared to sodium lauryl sulfate. It is also less irritating to the skin, making it suitable for use in personal care products where gentleness is desired .
Properties
IUPAC Name |
potassium;dodecyl sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O4S.K/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H,13,14,15);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQDVAFWWYYXHM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOS(=O)(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25KO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
151-41-7 (Parent) | |
Record name | Potassium lauryl sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004706789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40884104 | |
Record name | Sulfuric acid, monododecyl ester, potassium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40884104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4706-78-9 | |
Record name | Potassium lauryl sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004706789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfuric acid, monododecyl ester, potassium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sulfuric acid, monododecyl ester, potassium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40884104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium dodecyl sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.900 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | POTASSIUM LAURYL SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PS6855FO7F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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